molecular formula C21H21F3N2O2 B2986842 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide CAS No. 2034554-63-5

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide

Cat. No.: B2986842
CAS No.: 2034554-63-5
M. Wt: 390.406
InChI Key: CSGUOASKEGIJOP-UHFFFAOYSA-N
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Description

The compound N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-3-(4-(trifluoromethyl)phenyl)propanamide is a propanamide derivative featuring two critical structural motifs:

  • Trifluoromethylphenyl group: A 4-(trifluoromethyl)phenyl substituent at the propanamide backbone, known for enhancing metabolic stability and lipophilicity in drug design.
  • Indole moiety: A 1-methyl-1H-indol-3-yl group attached via a hydroxyethyl spacer. The indole scaffold is prevalent in bioactive molecules due to its ability to interact with neurotransmitter receptors and enzymes.

The synthesis likely involves amide coupling between a trifluoromethylphenyl-containing carboxylic acid and a modified tryptamine derivative.

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N2O2/c1-26-13-17(16-4-2-3-5-18(16)26)19(27)12-25-20(28)11-8-14-6-9-15(10-7-14)21(22,23)24/h2-7,9-10,13,19,27H,8,11-12H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGUOASKEGIJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid. The propanamide group is usually added through an amide coupling reaction using reagents like carbodiimides or coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods: On an industrial scale, the synthesis of this compound would likely involve optimized reaction conditions to maximize yield and minimize by-products. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.

  • Reduction: The trifluoromethyl group can be reduced to a trifluoromethyl alcohol.

  • Substitution: The indole nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like chromium(VI) oxide or Dess-Martin periodinane can be used.

  • Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used.

Major Products Formed:

  • Oxidation: Indole-3-carboxaldehyde or indole-3-carboxylic acid.

  • Reduction: Trifluoromethyl alcohol.

  • Substitution: N-alkylated indoles.

Scientific Research Applications

  • Medicine: It can be explored as a lead compound for drug development, particularly in targeting diseases such as cancer, inflammation, and microbial infections.

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: It can be used in biochemical studies to understand enzyme mechanisms and receptor interactions.

  • Industry: It can be utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its molecular targets and pathways. For instance, if used as a drug, it may interact with specific receptors or enzymes, leading to biological responses. The exact mechanism would require detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

NSAID-Indole Hybrids

N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanamide
  • Structure : Combines flurbiprofen (a biphenylpropionic acid NSAID) with tryptamine via an amide bond. The indole lacks a 1-methyl group, and the aryl group is a fluoro-biphenyl instead of trifluoromethylphenyl .
  • Synthesis : Achieved through carbodiimide-mediated coupling, emphasizing the pharmaceutical relevance of amide bonds in hybrid molecules .
  • Pharmacology : Flurbiprofen hybrids are explored for multitarget therapies, such as Alzheimer’s disease, due to combined anti-inflammatory and neuroprotective effects .
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
  • Structure : Derived from naproxen (methoxynaphthylpropionic acid) and tryptamine. The indole is unsubstituted, and the aryl group is methoxynaphthyl .

Key Differences :

  • The target compound’s 1-methylindole may enhance metabolic stability compared to unsubstituted indoles in analogs.

Indomethacin-Based Sulfonamide Derivatives

3-(1-(4-Chlorobenzoyl)-5-methoxy-3-methyl-1H-indol-2-yl)-N-((4-(trifluoromethoxy)phenyl)sulfonyl)propanamide (57)
  • Structure : Features a sulfonamide linkage instead of a direct amide. The indole is substituted with chlorobenzoyl and methoxy groups, and the aryl moiety is trifluoromethoxyphenyl .
  • Synthesis : Uses automated HPLC purification, indicating complexity in isolating sulfonamide derivatives .
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-((4-(trifluoromethyl)phenyl)sulfonyl)acetamide (31)
  • Structure : Acetamide backbone with a trifluoromethylphenyl sulfonamide group. The indole lacks a 1-methyl substitution .

Key Differences :

  • Sulfonamide linkages (e.g., in compounds 31, 57) may improve solubility but introduce steric hindrance compared to the target compound’s simpler amide bond.

Other Propanamide Derivatives

2-Hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)propanamide
  • Structure : Contains a nitro-trifluoromethylphenyl group and a hydroxy-methyl substituent. The absence of an indole moiety limits CNS targeting but may favor antimicrobial or enzyme inhibition .
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
  • Structure : Incorporates a tetrazole ring (acidic isostere of carboxylic acid) and methoxyphenyl group. The tetrazole enhances metabolic resistance .

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